2,4-Pentanediol

Liquid Dynamics Rheology Molecular Structure

2,4-Pentanediol (CAS 625-69-4) is a chiral C5 aliphatic diol that exists as a mixture of two diastereomers—the racemic (syndiotactic) form and the meso (isotactic) form—as well as their corresponding enantiomers. Its unique 1,3-diol arrangement enables the formation of stable six-membered intramolecular hydrogen-bonded rings and cyclic trimer structures in solution , which distinguishes it from other pentanediol isomers and linear diols.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 625-69-4
Cat. No. B147393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Pentanediol
CAS625-69-4
Synonyms2,4-pentanediol
2,4-pentanediol, (R*,R*)-isomer
2,4-pentanediol, (R*,S*)-isome
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCC(CC(C)O)O
InChIInChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3
InChIKeyGTCCGKPBSJZVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Pentanediol (CAS 625-69-4): Sourcing the C5 Diol with Verifiable Stereochemical Differentiation


2,4-Pentanediol (CAS 625-69-4) is a chiral C5 aliphatic diol that exists as a mixture of two diastereomers—the racemic (syndiotactic) form and the meso (isotactic) form—as well as their corresponding enantiomers [1]. Its unique 1,3-diol arrangement enables the formation of stable six-membered intramolecular hydrogen-bonded rings and cyclic trimer structures in solution [2], which distinguishes it from other pentanediol isomers and linear diols. This structural feature underpins its value as a chiral auxiliary, a stereocontrolled tether in asymmetric synthesis, and a probe molecule for studying hydrogen-bonding networks [3].

Why 2,4-Pentanediol Cannot Be Interchanged with 1,5-Pentanediol, 2-Methyl-2,4-pentanediol, or 2,5-Hexanediol in Critical Research Applications


Despite belonging to the same nominal class of aliphatic diols, 2,4-pentanediol exhibits fundamentally different liquid-phase behavior, hydrogen-bonding thermodynamics, and chiral recognition properties compared to its nearest analogs. In bulk liquid, 2,4-pentanediol displays a marked disparity between its local microviscosity and macroscopic shear viscosity—a characteristic absent in the isomeric 1,5-pentanediol—due to its capacity to form bulky intramolecular ring structures [1]. When compared to 2-methyl-2,4-pentanediol, the parent 2,4-pentanediol possesses a lower trimerization association constant and a less negative enthalpy of hydrogen bonding, directly impacting its solvent behavior and supramolecular assembly [2]. Furthermore, in chiral discrimination studies, the enantiomers of 2,4-pentanediol yield consistently lower enthalpic pairwise interaction coefficients (hxx) than the corresponding 2,5-hexanediol isomers, signifying a measurable difference in solute-solute interaction energetics that would be entirely lost if an alternative diol were substituted [3].

Quantitative Differential Evidence for 2,4-Pentanediol vs. 1,5-Pentanediol, 2-Methyl-2,4-pentanediol, and 2,5-Hexanediol


Liquid-Phase Microviscosity Anomaly of 2,4-Pentanediol vs. 1,5-Pentanediol

The temperature dependence of the shear viscosity of the isometric pair 1,5-pentanediol and 2,4-pentanediol exhibits remarkable differences in the liquid phase. The local microviscosity experienced by molecular segments during rotational motions is markedly smaller than the macroscopic shear viscosity in 2,4-pentanediol, especially at lower temperatures, whereas this difference is negligible in 1,5-pentanediol [1]. This discrepancy is attributed to the capacity of 2,4-pentanediol to form bulky ring structures through intramolecular hydrogen bonding [1].

Liquid Dynamics Rheology Molecular Structure Depolarized Light Scattering

Hydrogen-Bonding Trimerization Thermodynamics: 2,4-Pentanediol vs. 2-Methyl-2,4-pentanediol

Both 2,4-pentanediol and 2-methyl-2,4-pentanediol form cyclic trimers in nonpolar solvents, but their association constants and thermodynamics differ significantly. The trimerization association constant (K) for 2,4-pentanediol is 330 mol⁻² dm⁶, while for 2-methyl-2,4-pentanediol it is 810 mol⁻² dm⁶ at 30°C [1]. The enthalpy change (ΔH) for trimerization is -34 kJ mol⁻¹ for 2,4-pentanediol and -38 kJ mol⁻¹ for 2-methyl-2,4-pentanediol; the entropy change (ΔS) is -62 J K⁻¹ mol⁻¹ and -68 J K⁻¹ mol⁻¹, respectively [1]. 1,3-Butanediol also forms a cyclic trimer but with different energetics, underscoring the sensitivity of these parameters to methyl substitution pattern [1].

Hydrogen Bonding Supramolecular Chemistry Thermodynamics IR/NMR Spectroscopy

Enthalpic Pairwise Interaction Coefficients (hxx) in Mixed Aqueous Solvents: 2,4-Pentanediol Enantiomers vs. 2,5-Hexanediol Enantiomers

The dilution enthalpies of the enantiomers of 2,4-pentanediol and 2,5-hexanediol were measured in DMSO/water mixtures using isothermal titration calorimetry (ITC). The homochiral enthalpic pairwise interaction coefficients (hxx) for 2,4-pentanediol isomers are consistently lower than those for the corresponding 2,5-hexanediol isomers across the studied solvent composition range (w = 0–0.3) [1]. Additionally, within each diol pair, the S-enantiomer exhibits a higher hxx value than the R-enantiomer, demonstrating a measurable chiral discrimination effect [1].

Chiral Recognition Solution Thermodynamics Calorimetry Enantiomer Differentiation

Diastereomer Separation Efficiency: syn- vs. anti-2,4-Pentanediol Isolation via Acetalization/Hydrolysis

A practical process for separating syn- and anti-2,4-pentanediol from a diastereomeric mixture relies on the differential reaction rates of the two diastereomers with acetophenone. Starting from a commercial mixture containing approximately a 1:1 ratio of syn and anti diastereomers [1], the syn-diol is obtained in 75–79% isolated yield with a diastereomeric ratio (drs/a) greater than 99:1. The anti-diol is obtained in 79–85% yield with a diastereomeric ratio (dra/s) greater than 98:2. The acetophenone used in the process can be recovered in 88–92% yield [1].

Stereoselective Synthesis Chiral Resolution Process Chemistry Diastereomer Purification

Dielectric Relaxation Time Ordering Among Pentanediol Isomers

Comparative dielectric relaxation studies of five pentanediol isomers reveal a systematic variation in relaxation times (τ₀) at low temperatures. The relaxation time increases in the order: 1,5-pentanediol < 1,4-pentanediol < 1,2-pentanediol < 2,4-pentanediol < 2,3-pentanediol [1]. This order correlates with the increasing degree of internal hydrogen bonding, as evidenced by a corresponding decrease in the Kirkwood correlation factor (g) from 1 to 0.55 across the series [1].

Dielectric Spectroscopy Liquid Relaxation Dynamics Hydrogen-Bonded Liquids Isomer Comparison

Precision-Validated Application Scenarios for 2,4-Pentanediol


Asymmetric Synthesis Using 2,4-Pentanediol as a Chiral Auxiliary or Tether

The ability to obtain both enantiomers of 2,4-pentanediol in high optical purity via asymmetric hydrogenation of acetylacetone over tartaric acid-NaBr-modified Raney nickel catalysts [1] makes it a valuable chiral building block. The separated diastereomers (syn and anti) can be used as chiral auxiliaries or tethers in stereoselective reactions. For example, the diastereo-differentiating coupling of phenoxy radical moieties tethered by a 2,4-pentanediol linker yields Pummerer's ketone analogs as single diastereomers in up to 45% yield [2]. This application leverages the stereochemical purity and rigid 1,3-diol framework that distinguishes 2,4-pentanediol from linear diols such as 1,5-pentanediol.

Hydrogen-Bonding Model System for Supramolecular and Solvent Studies

The well-characterized cyclic trimer formation of 2,4-pentanediol in nonpolar solvents, with a precisely determined association constant (K = 330 mol⁻² dm⁶) and enthalpy (ΔH = -34 kJ mol⁻¹) at 30°C [1], establishes it as a model compound for studying hydrogen-bonding networks. Its distinct thermodynamic profile compared to 2-methyl-2,4-pentanediol (K = 810 mol⁻² dm⁶, ΔH = -38 kJ mol⁻¹) [1] provides a sensitive baseline for investigating how methyl substitution alters self-association. This makes 2,4-pentanediol the preferred substrate for fundamental studies of hydrogen bond cooperativity and solvent effects, where using the methylated analog would introduce different equilibrium properties.

Calorimetric Chiral Discrimination and Enantiomer Purity Analysis

The measurable difference in enthalpic pairwise interaction coefficients (hxx) between the R- and S-enantiomers of 2,4-pentanediol, as quantified by ITC in DMSO/water mixtures [1], provides a direct analytical handle for chiral discrimination. Because 2,4-pentanediol exhibits consistently lower hxx values than the analogous 2,5-hexanediol isomers [1], it offers a distinct energetic signature for studying solute-solute chiral recognition phenomena. This application scenario is particularly relevant for quality control and research settings where verifying enantiomeric purity or studying chiral interactions in solution is required, and where substituting a different chiral diol would yield incomparable thermodynamic parameters.

Rheologically Sensitive Formulations Requiring Anomalous Microviscosity Behavior

The unique decoupling of local microviscosity from macroscopic shear viscosity in liquid 2,4-pentanediol—a property that is negligible in the isomeric 1,5-pentanediol [1]—positions it as a specialty component for formulations where molecular mobility and bulk flow behavior must be independently tuned. This anomalous rheological characteristic, attributed to the formation of bulky intramolecular ring structures [1], is a verifiable physical attribute that cannot be replicated by substituting 1,5-pentanediol. Potential applications include viscosity modifiers, lubricant additives, or solvent systems for polymerization where the diffusion of reactive species must be controlled independently of the overall flow properties.

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